3-(4-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
CAS No.:
Cat. No.: VC19989852
Molecular Formula: C20H18BrN5O
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18BrN5O |
|---|---|
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | 3-(4-bromoindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
| Standard InChI | InChI=1S/C20H18BrN5O/c21-18-2-1-3-19-17(18)8-10-25(19)11-9-20(27)24-16-6-4-15(5-7-16)12-26-14-22-13-23-26/h1-8,10,13-14H,9,11-12H2,(H,24,27) |
| Standard InChI Key | AQNVGHPQGGTMQA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN2CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C(=C1)Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound features a brominated indole core linked via a propanamide bridge to a phenyl ring substituted with a 1,2,4-triazole-methyl group. Its molecular formula is C₂₀H₁₉BrN₅O, derived by modifying the chlorine analog (C₂₀H₁₈ClN₅O) to account for bromine substitution. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | 3-(4-Bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
| Key Functional Groups | Indole, propanamide, triazole |
The bromine atom at the indole’s 4-position enhances electrophilic reactivity, while the triazole moiety contributes to hydrogen bonding and π-π stacking interactions .
Synthetic Pathways
Stepwise Synthesis
The synthesis of this compound likely follows a multi-step protocol analogous to methods used for related propanamide derivatives :
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Formation of 3-Bromopropanoyl Chloride:
Reacting 3-bromopropanoic acid with thionyl chloride (SOCl₂) yields the acyl chloride intermediate. -
Amide Coupling:
The acyl chloride reacts with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in a basic aqueous medium (e.g., 10% Na₂CO₃) to form 3-bromo-N-[4-(triazolylmethyl)phenyl]propanamide. -
Indole Incorporation:
A nucleophilic substitution replaces the bromide with 4-bromoindole, facilitated by a polar aprotic solvent (e.g., DMF) and a base like sodium hydride (NaH).
Critical Considerations:
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Electron-donating groups on the aniline derivative improve reaction efficiency .
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Purification via column chromatography or recrystallization ensures high yield and purity.
Biological Activity and Applications
Anticancer Prospects
Indole derivatives are known to interfere with microtubule assembly (e.g., vinca alkaloids) or kinase signaling. The bromine atom may enhance DNA intercalation or alkylation capabilities, positioning this compound as a candidate for cytotoxicity studies.
Future Directions
Research Priorities
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
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In Vivo Testing: Evaluate pharmacokinetics and bioavailability in rodent models.
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Target Identification: Use proteomics to identify binding partners and elucidate mechanisms.
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